molecular formula C18H26F3N5O2S B3016137 2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide CAS No. 2034209-01-1

2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide

Cat. No.: B3016137
CAS No.: 2034209-01-1
M. Wt: 433.49
InChI Key: JRGBRTDKAZMNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a pyrimidine core substituted with a methyl and trifluoromethyl group at positions 2 and 6, respectively. A piperidine ring is attached to the pyrimidine’s 4-position, further functionalized with an acetamido group and a methylthio-containing butanamide side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylthio moiety may influence redox interactions or receptor binding.

Properties

IUPAC Name

2-acetamido-4-methylsulfanyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N5O2S/c1-11-22-15(18(19,20)21)10-16(23-11)26-7-4-13(5-8-26)25-17(28)14(6-9-29-3)24-12(2)27/h10,13-14H,4-9H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBRTDKAZMNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(CCSC)NC(=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4-(methylthio)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, and various biological activities, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is C15H20F3N5O2C_{15}H_{20}F_{3}N_{5}O_{2}, with a molecular weight of approximately 359.353 g/mol . The compound features a trifluoromethyl group on a pyrimidine ring, a piperidine moiety, and an acetamido functional group, which may contribute to its biological properties.

Property Value
Molecular FormulaC15H20F3N5O2
Molecular Weight359.353 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available pyrimidine derivatives. Key steps often include the formation of the piperidine ring followed by the introduction of the acetamido and methylthio groups. Specific methodologies can vary based on the desired purity and yield.

Immunosuppressive Properties

Pyrimidine-based compounds have been explored for their immunosuppressive activities. A study demonstrated that certain pyrimidine analogues could inhibit immune responses effectively in mixed lymphocyte reaction assays . This suggests that this compound may possess similar immunomodulatory properties.

Kinase Inhibition

The biological relevance of pyrimidine derivatives extends to their role as kinase inhibitors. Compounds designed around the pyrimidine scaffold have been shown to inhibit various kinases involved in cancer progression and inflammation . This highlights a potential therapeutic avenue for the compound in oncology and inflammatory diseases.

Case Studies

  • Antimicrobial Screening : In a study involving various thiazole derivatives, compounds similar to this compound were screened against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
  • Immunosuppressive Activity : A series of pyrimidine derivatives were tested for their ability to modulate immune responses in vitro. One compound exhibited an IC50 value of 4.9 µM, indicating significant immunosuppressive potential .

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features Compared:

Compound Name (Reference) Pyrimidine Substituents Piperidine Modifications Acetamido Group Sulfur-Containing Moieties
Target Compound 2-methyl, 6-trifluoromethyl 4-position linked to butanamide chain Yes 4-(methylthio)butanamide
(R)- and (S)-isomers (Compounds m, n, o) 2,6-dimethylphenoxy derivatives 4-hydroxy, diphenylhexan backbone Yes 2-oxotetrahydropyrimidin-1(2H)-yl
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) 6-methyl, 4-thietan-3-yloxy N/A (no piperidine) No Thioacetate ester, thietan-3-yloxy

Analysis:

  • Pyrimidine Core: The target compound’s 6-trifluoromethyl group distinguishes it from the 2,6-dimethylphenoxy in compounds m, n, o and the thietan-3-yloxy in compound 1. The trifluoromethyl group likely improves metabolic resistance compared to methyl or ether-linked groups .
  • Sulfur Functionality: The methylthio group in the target compound may offer balanced lipophilicity compared to compound 1’s thioacetate ester, which could hydrolyze in vivo to a free thiol .

Pharmacological and ADMET Properties

Hypothetical Data Based on Structural Trends:

Property Target Compound Compounds m, n, o Compound 1
LogP (Predicted) ~3.5 (high due to CF₃) ~2.8 (polar phenoxy group) ~2.2 (ester hydrolysis risk)
Metabolic Stability High (CF₃ resists oxidation) Moderate (phenoxy cleavage risk) Low (ester hydrolysis)
Solubility (µg/mL) ~15 (moderate) ~30 (higher polarity) ~50 (ester enhances solubility)

Key Findings:

  • The trifluoromethyl group in the target compound likely reduces oxidative metabolism, extending half-life compared to compounds m, n, o .
  • Compound 1’s thioacetate ester may act as a prodrug, releasing a thiol metabolite, whereas the methylthio group in the target compound offers stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.